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Executive Summary
Azalamellarin N is a synthetic heterocyclic compound that has emerged as a potent kinase

inhibitor with significant therapeutic promise, particularly in the realm of oncology. Unlike its

natural precursor, lamellarin N, which is derived from marine ascidians, Azalamellarin N is a

laboratory-synthesized analog characterized by the substitution of a lactone ring with a lactam

ring. This structural modification has been shown to enhance its biological activity, notably as a

non-covalent inhibitor of the drug-resistant epidermal growth factor receptor (EGFR) mutant

T790M/L858R. Furthermore, recent studies have unveiled its role as an inhibitor of pyroptosis,

an inflammatory form of cell death, by acting on upstream components of the NLRP3

inflammasome pathway. This guide provides a comprehensive overview of the discovery,

synthesis, biological activity, and experimental protocols related to Azalamellarin N, intended

to serve as a valuable resource for researchers in the field of drug discovery and development.

Discovery and Origin
Azalamellarin N is not a naturally occurring molecule. It was developed as a synthetic analog

of lamellarin N, a member of the lamellarin family of marine alkaloids first isolated from

prosobranch mollusks of the genus Lamellaria. The core structure of lamellarins has attracted

considerable interest from the scientific community due to their diverse and potent biological

activities, including cytotoxicity against tumor cells and inhibition of HIV-1 integrase.
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The synthesis of Azalamellarin N was motivated by the desire to explore the structure-activity

relationships of the lamellarin scaffold. Specifically, researchers replaced the lactone ring (a

cyclic ester) present in lamellarin N with a lactam ring (a cyclic amide). This modification was

found to be crucial for enhancing its inhibitory activity against certain protein kinases. The

primary route to obtaining Azalamellarin N is through multi-step chemical synthesis.

Quantitative Data
The biological activity of Azalamellarin N and its analogs has been quantified in various

studies, primarily through the determination of their half-maximal inhibitory concentrations

(IC50) against different kinases and cancer cell lines.

Compound Target IC50 (nM) Cell Line Reference

Azalamellarin N
EGFR

T790M/L858R
1.7 - [1]

Azalamellarin N EGFR WT 4.6 - [1]

Azalamellarin N

analog 7

EGFR

T790M/L858R
- H1975 [1]

Azalamellarin N

analog 10

EGFR

T790M/L858R
- H1975 [1]

Note: Specific IC50 values for analogs 7 and 10 in H1975 cells were not provided in the

snippets, but their activity was highlighted.

Experimental Protocols
Chemical Synthesis of Azalamellarin N
The synthesis of Azalamellarin N is a complex, multi-step process. While a single, exhaustive

protocol is not available, a general and modular strategy has been described in the literature.

This approach allows for the diversity-oriented synthesis of both lamellarins and azalamellarins.

Key Synthetic Steps:
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Formation of the Pentacyclic Core: The core structure is typically assembled through a

Michael addition/ring closure (Mi-RC) reaction. This is followed by a copper(I) thiophene-2-

carboxylate (CuTC)-catalyzed C-N Ullmann coupling to form the crucial lactam ring.

Late-Stage Functionalization: After the core is formed, further modifications can be made.

This often involves a DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated oxidation.

Deprotection: The final step involves the global deprotection of all protecting groups to yield

the final Azalamellarin N product.

A crucial aspect of the synthesis is the use of a common tricyclic intermediate that represents

the CDEF-ring system of the azalamellarin core. This intermediate can then be coupled with

various boronic acid pinacol esters to introduce diversity in the A-ring of the molecule.

In Vitro EGFR Kinase Assay
The inhibitory activity of Azalamellarin N against EGFR mutants is typically assessed using an

in vitro kinase assay.

General Protocol:

Reagents: Recombinant human EGFR (T790M/L858R mutant and wild-type), ATP, a suitable

peptide substrate (e.g., Poly (Glu, Tyr) 4:1), and the test compound (Azalamellarin N).

Reaction Setup: The kinase, substrate, and varying concentrations of Azalamellarin N are

pre-incubated in a reaction buffer (typically containing Tris-HCl, MgCl2, MnCl2, and DTT).

Initiation: The kinase reaction is initiated by the addition of ATP.

Detection: The amount of phosphorylated substrate is quantified. This can be done using

various methods, including:

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel

into the substrate.

Luminescence-based assay (e.g., ADP-Glo™): This assay measures the amount of ADP

produced in the kinase reaction. The remaining ATP is depleted, and then the ADP is
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converted back to ATP, which is used in a luciferase/luciferin reaction to generate a light

signal that is proportional to the kinase activity.

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition

against the logarithm of the inhibitor concentration.

Pyroptosis Detection Assays
The ability of Azalamellarin N to inhibit pyroptosis can be evaluated using several in vitro

assays.

This assay measures the release of LDH from cells with compromised membrane integrity, a

hallmark of pyroptosis.

General Protocol:

Cell Culture: A suitable cell line (e.g., THP-1 monocytes) is cultured and seeded in a multi-

well plate.

Priming and Treatment: Cells are typically primed with a pro-inflammatory stimulus (e.g.,

LPS) and then treated with a known pyroptosis inducer (e.g., nigericin or ATP) in the

presence or absence of varying concentrations of Azalamellarin N.

Supernatant Collection: After incubation, the cell culture supernatant is collected.

LDH Measurement: The LDH activity in the supernatant is measured using a commercially

available colorimetric assay kit. The assay involves a reaction where LDH reduces NAD+ to

NADH, which then leads to the formation of a colored formazan product.

Data Analysis: The absorbance is measured at the appropriate wavelength, and the

percentage of LDH release is calculated relative to a positive control (cells lysed to release

total LDH).

This assay directly measures the activity of caspase-1, a key enzyme in the pyroptosis

pathway.

General Protocol:
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Cell Lysis: After treatment as described above, the cells are lysed to release their contents.

Substrate Addition: A specific caspase-1 substrate, typically a peptide conjugated to a

fluorophore or a chromophore (e.g., YVAD-AFC), is added to the cell lysate.

Detection: Cleavage of the substrate by active caspase-1 releases the reporter molecule,

which can be detected by fluorescence or absorbance.

Data Analysis: The signal is proportional to the caspase-1 activity and is compared between

treated and untreated samples.

Signaling Pathways and Mechanisms of Action
Inhibition of Drug-Resistant EGFR
Azalamellarin N functions as a potent, non-covalent inhibitor of the EGFR T790M/L858R

mutant, which is a common cause of resistance to first- and second-generation EGFR tyrosine

kinase inhibitors in non-small cell lung cancer. Docking studies have revealed that the lactam

NH group of Azalamellarin N forms a crucial hydrogen bond with the carbonyl group of the

Met793 residue in the ATP-binding pocket of the EGFR kinase domain. This interaction is

believed to be a key contributor to its high inhibitory activity.
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Caption: Azalamellarin N inhibits the kinase activity of the EGFR T790M/L858R mutant.

Inhibition of Pyroptosis
Azalamellarin N has been identified as an inhibitor of pyroptosis. Its mechanism of action is

upstream of the activation of the NLRP3 inflammasome. The lactam ring of Azalamellarin N is

essential for this inhibitory effect. It is hypothesized that Azalamellarin N may target a protein

kinase that is involved in the signaling cascade leading to NLRP3 inflammasome assembly and

subsequent caspase-1 activation.
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Caption: Azalamellarin N inhibits pyroptosis by targeting an upstream kinase.
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Potential Involvement of the mTOR Signaling Pathway
While direct studies on Azalamellarin N and the mTOR pathway are limited, research on the

related compound, Azalamellarin D, has shown that it can induce cytotoxic stress that interferes

with cellular protein translation by targeting the nutrient-sensing kinase mTOR. Given the

structural similarities, it is plausible that Azalamellarin N may also modulate the mTOR

signaling pathway. This pathway is a central regulator of cell growth, proliferation, and

metabolism, and its dysregulation is a hallmark of many cancers.
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Caption: Potential inhibition of the mTOR signaling pathway by Azalamellarin N.

Conclusion and Future Directions
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Azalamellarin N represents a promising synthetic scaffold for the development of novel

therapeutics. Its potent and selective inhibition of the drug-resistant EGFR T790M/L858R

mutant makes it a strong candidate for further investigation in the context of non-small cell lung

cancer. The discovery of its pyroptosis-inhibiting properties opens up new avenues for its

potential application in inflammatory diseases.

Future research should focus on:

Detailed Pharmacokinetics and Pharmacodynamics: In vivo studies are needed to

understand the absorption, distribution, metabolism, and excretion (ADME) profile of

Azalamellarin N, as well as its efficacy and safety in animal models.

Elucidation of Upstream Targets in Pyroptosis: Identifying the specific kinase(s) that

Azalamellarin N inhibits to block pyroptosis will provide a more complete understanding of

its mechanism of action and could reveal new therapeutic targets.

Investigation of the mTOR Pathway: Direct studies are required to confirm whether

Azalamellarin N, like its congener Azalamellarin D, modulates the mTOR signaling pathway

and to what extent this contributes to its overall biological activity.

Lead Optimization: Further synthetic modifications of the Azalamellarin N scaffold could

lead to the development of even more potent and selective inhibitors with improved

pharmacological properties.

In conclusion, Azalamellarin N stands as a testament to the power of synthetic chemistry in

leveraging natural product scaffolds to create novel molecules with significant therapeutic

potential. The information compiled in this guide provides a solid foundation for researchers to

build upon in their efforts to translate the promise of Azalamellarin N into clinical reality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive
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To cite this document: BenchChem. [Azalamellarin N: A Synthetic Kinase Inhibitor with
Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12383977#azalamellarin-n-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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